molecular formula C18H15NO3 B8306280 3-(5-Methyl-2-phenyl-4-oxazolylmethoxy)benzaldehyde

3-(5-Methyl-2-phenyl-4-oxazolylmethoxy)benzaldehyde

Cat. No.: B8306280
M. Wt: 293.3 g/mol
InChI Key: LBIXKXAJNZFWRA-UHFFFAOYSA-N
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Description

3-(5-Methyl-2-phenyl-4-oxazolylmethoxy)benzaldehyde is a useful research compound. Its molecular formula is C18H15NO3 and its molecular weight is 293.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

3-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methoxy]benzaldehyde

InChI

InChI=1S/C18H15NO3/c1-13-17(12-21-16-9-5-6-14(10-16)11-20)19-18(22-13)15-7-3-2-4-8-15/h2-11H,12H2,1H3

InChI Key

LBIXKXAJNZFWRA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)COC3=CC=CC(=C3)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-chloromethyl-5-methyl-2-phenyloxazole (20.8 g), 3-hydroxybenzaldehyde (12.2 g), potassium carbonate (27.6 g) and N,N-dimethylformamide (DMF) (200 ml) was heated at 90° C. for 2 hours. The reaction mixture was poured into water, and subjected to extraction with ethyl acetate. The ethyl acetate layer was washed with water and dried over magnesium sulfate (MgSO4). The solvent was distilled off, whereby 3-(5-methyl-2-phenyl-4-oxazolylmethoxy)benzaldehyde (26.5 g, 90%) was obtained. Recrystallization from ethanol gave colorless prisms. Melting point: 67-68° C.
Name
2-chloromethyl-5-methyl-2-phenyloxazole
Quantity
20.8 g
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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